potassium;4-amino-2-hydroxybenzoate
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Overview
Description
1,1’-Carbonyldiimidazole is an organic compound with the molecular formula (C₃H₃N₂)₂CO. It is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
1,1’-Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces 1,1’-Carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
1,1’-Carbonyldiimidazole undergoes various types of reactions, including:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert amines into carbamates.
Urea Formation: It can convert amines into ureas.
Ester Formation: It can convert alcohols into esters.
Common reagents and conditions used in these reactions include the use of amines, alcohols, and water. Major products formed from these reactions include amides, carbamates, ureas, and esters .
Scientific Research Applications
1,1’-Carbonyldiimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can react with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of amides, carbamates, ureas, and esters through nucleophilic substitution reactions .
Comparison with Similar Compounds
1,1’-Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
- Phosgene
- Imidazole
Properties
IUPAC Name |
potassium;4-amino-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZJIMSXCLZGLT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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